molecular formula C21H15N3O4S B11451724 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide

Cat. No.: B11451724
M. Wt: 405.4 g/mol
InChI Key: JCJUFWCULNQKNQ-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by nitration and subsequent amide formation. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like piperidine . Industrial production methods may involve more scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and efficiency .

Chemical Reactions Analysis

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anti-tubercular activity, it has been shown to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . The nitro group in the compound can also undergo bioreduction, leading to the generation of reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C21H15N3O4S

Molecular Weight

405.4 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide

InChI

InChI=1S/C21H15N3O4S/c1-28-18-10-9-14(21-23-16-7-2-3-8-19(16)29-21)12-17(18)22-20(25)13-5-4-6-15(11-13)24(26)27/h2-12H,1H3,(H,22,25)

InChI Key

JCJUFWCULNQKNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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